molecular formula C30H43N3O7 B020274 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester CAS No. 460754-32-9

3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester

Cat. No. B020274
M. Wt: 557.7 g/mol
InChI Key: OFSTZZKUEIBQIC-NYULUDCUSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to "3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester" involves multi-step organic reactions. For instance, the preparation of similar compounds like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane showcases the complexity and intricacy of such processes (Rose et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like these is often elucidated using techniques such as NMR and mass spectroscopy. These methods provide insights into the configuration and conformation of the molecules. For example, studies on the synthesis of isomers of 1,2-diaryl-3-methyl-4,5-dioxo-3-pyrrolidinecarboxylic acid esters reveal detailed structural information through spectroscopic methods (Titus et al., 1990).

Chemical Reactions and Properties

The reactivity of such compounds is a key area of study. The interactions with different chemical reagents and the resulting transformations provide valuable information. For example, the reactions of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds are notable for understanding the reactivity of these types of compounds (Detsi et al., 1996).

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, being saturated five-membered heterocycles containing nitrogen, are utilized extensively in medicinal chemistry. They offer a versatile scaffold for designing biologically active compounds. The interest in pyrrolidine is due to its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. This review highlights bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and others, showcasing their significance in therapeutic applications, particularly in inflammation and cancer (Li Petri et al., 2021).

Ester Compounds and Their Environmental Impact

Esters, as a broad class of compounds, find applications across various domains including but not limited to plasticizers, solvents, and intermediates in the synthesis of fine chemicals. Their environmental fate is a topic of extensive study, with research focusing on their biodegradation, bioaccumulation, and toxicity. One comprehensive review addressed the environmental fate of phthalate esters, highlighting their widespread usage and the consequent ecological concerns. This review synthesized data on physicochemical properties, partitioning behavior, transformations, and accumulation processes, providing a foundation for understanding the environmental impact of ester compounds (Staples et al., 1997).

Safety And Hazards

The safety and hazards associated with esters depend on the specific ester . For example, octanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (3R)-3-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N3O7/c1-4-5-7-13-23(18-27(36)40-33-25(34)15-16-26(33)35)29(37)31-28(21(2)3)30(38)32-17-10-14-24(32)20-39-19-22-11-8-6-9-12-22/h6,8-9,11-12,21,23-24,28H,4-5,7,10,13-20H2,1-3H3,(H,31,37)/t23-,24+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSTZZKUEIBQIC-NYULUDCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)ON1C(=O)CCC1=O)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)ON1C(=O)CCC1=O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466009
Record name 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester

CAS RN

460754-32-9
Record name 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Reactant of Route 2
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Reactant of Route 3
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Reactant of Route 4
Reactant of Route 4
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Reactant of Route 5
Reactant of Route 5
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Reactant of Route 6
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester

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